![molecular formula C8H5N3 B1373094 5-cyanopyrrolo[2,3-c]pyridine CAS No. 1082041-09-5](/img/structure/B1373094.png)
5-cyanopyrrolo[2,3-c]pyridine
Vue d'ensemble
Description
1H-pyrrolo[2,3-c]pyridine-5-carbonitrile is a heterocyclic molecule that can be utilized as a pharmaceutical building block . It has the empirical formula C8H5N3 and a molecular weight of 143.15 .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-c]pyridine-5-carbonitrile and its derivatives has been a subject of research. For instance, a series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, 2, and 3 have been reported . The catalytic activity of AC-SO3H was also investigated for the synthesis of related compounds .Molecular Structure Analysis
The molecular structure of 1H-pyrrolo[2,3-c]pyridine-5-carbonitrile consists of a pyrrole ring fused with a pyridine ring . The SMILES string representation of the molecule isc1cc2cc[nH]c2cn1 . Chemical Reactions Analysis
1H-pyrrolo[2,3-c]pyridine-5-carbonitrile can undergo various chemical reactions. For example, 1H-pyrrolo[2,3-b]pyridines are known to undergo nitration, nitrosation, bromination, iodination, and reaction with Mannich bases predominantly at the 3-position .Physical and Chemical Properties Analysis
1H-pyrrolo[2,3-c]pyridine-5-carbonitrile is a solid compound . It has a molecular weight of 143.15 and its empirical formula is C8H5N3 .Applications De Recherche Scientifique
Recherche sur le Cancer Inhibition de MPS1 dans le TNBC
Le composé a été utilisé dans la conception d'inhibiteurs ciblant la kinase du fuseau monopolaire 1 (MPS1), qui est surexprimée dans les sous-types agressifs de cancer du sein comme le cancer du sein triple négatif (TNBC). Cette application est cruciale pour développer des traitements qui pourraient potentiellement améliorer le pronostic et réduire les taux de rechute chez les patientes atteintes de TNBC .
Agents Anticancéreux Inhibition de l'Anhydrase Carbonique IX
Une autre application implique l'introduction de dérivés de ce composé comme inhibiteurs de l'anhydrase carbonique IX, servant d'agents anticancéreux. Cela met en évidence son rôle dans le domaine de la chimie médicinale pour le développement de nouveaux agents thérapeutiques .
Découverte de Médicaments Thérapie Antiplaquettaire
Les dérivés de pyridine fusionnés, y compris les structures similaires à la "5-cyanopyrrolo[2,3-c]pyridine", ont été synthétisés et se sont avérés posséder des activités anti-inflammatoires et anti-agrégantes plaquettaires. Ces composés sont importants pour la thérapie antiplaquettaire, certains dérivés étant déjà sur le marché .
4. Inhibition de la Migration et de l'Invasion dans les Cellules Cancéreuses Le composé a montré un potentiel dans la réduction des capacités de migration et d'invasion des cellules cancéreuses, comme démontré dans des études impliquant des cellules 4T1, un modèle de recherche sur le cancer du sein .
Mécanisme D'action
Target of Action
The primary target of 1H-pyrrolo[2,3-c]pyridine-5-carbonitrile is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors .
Mode of Action
1H-pyrrolo[2,3-c]pyridine-5-carbonitrile interacts with its targets by inhibiting the FGFR signaling pathway . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . This compound inhibits this process, thereby disrupting the signaling pathway .
Biochemical Pathways
The affected pathways include the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways . These pathways regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Result of Action
The molecular and cellular effects of 1H-pyrrolo[2,3-c]pyridine-5-carbonitrile’s action include the inhibition of cell proliferation and the induction of apoptosis . It also significantly inhibits the migration and invasion of cancer cells .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
1H-pyrrolo[2,3-c]pyridine-5-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the notable interactions is with fibroblast growth factor receptors (FGFRs), where derivatives of this compound have shown potent inhibitory activity against FGFR1, FGFR2, and FGFR3 . These interactions are crucial as they can influence cell proliferation, migration, and apoptosis, making 1H-pyrrolo[2,3-c]pyridine-5-carbonitrile a potential candidate for cancer therapy.
Cellular Effects
1H-pyrrolo[2,3-c]pyridine-5-carbonitrile has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, derivatives of this compound have been shown to inhibit the proliferation of breast cancer cells and induce apoptosis . Additionally, it can significantly inhibit the migration and invasion of cancer cells, highlighting its potential as an anti-cancer agent.
Molecular Mechanism
The molecular mechanism of 1H-pyrrolo[2,3-c]pyridine-5-carbonitrile involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound exerts its effects by binding to the active sites of FGFRs, leading to the inhibition of their kinase activity . This inhibition prevents the activation of downstream signaling pathways such as RAS-MEK-ERK, PLCγ, and PI3K-Akt, which are essential for cell proliferation and survival. Consequently, this leads to reduced cell growth and increased apoptosis in cancer cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1H-pyrrolo[2,3-c]pyridine-5-carbonitrile have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under standard laboratory conditions, and its effects on cellular function have been consistent over extended periods
Dosage Effects in Animal Models
The effects of 1H-pyrrolo[2,3-c]pyridine-5-carbonitrile vary with different dosages in animal models. Studies have shown that at lower dosages, the compound effectively inhibits tumor growth without causing significant toxicity . At higher dosages, toxic effects such as weight loss and organ damage have been observed. These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
1H-pyrrolo[2,3-c]pyridine-5-carbonitrile is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound undergoes metabolic transformations that can affect its activity and efficacy . Understanding these metabolic pathways is crucial for optimizing its use in therapeutic applications and predicting potential drug interactions.
Transport and Distribution
The transport and distribution of 1H-pyrrolo[2,3-c]pyridine-5-carbonitrile within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the localization and accumulation of the compound, affecting its bioavailability and therapeutic potential. Studies have shown that the compound can effectively penetrate cell membranes and accumulate in target tissues, enhancing its efficacy.
Subcellular Localization
1H-pyrrolo[2,3-c]pyridine-5-carbonitrile exhibits specific subcellular localization, which can influence its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its interaction with target biomolecules and the subsequent modulation of cellular processes.
Propriétés
IUPAC Name |
1H-pyrrolo[2,3-c]pyridine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3/c9-4-7-3-6-1-2-10-8(6)5-11-7/h1-3,5,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJFIVMKPHXFLBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CN=C(C=C21)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00676825 | |
| Record name | 1H-Pyrrolo[2,3-c]pyridine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00676825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1082041-09-5 | |
| Record name | 1H-Pyrrolo[2,3-c]pyridine-5-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1082041-09-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrrolo[2,3-c]pyridine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00676825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




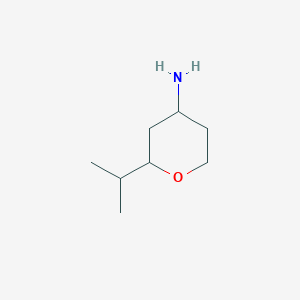
![Tert-butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B1373019.png)

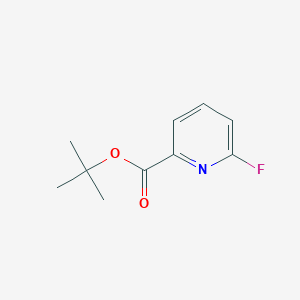
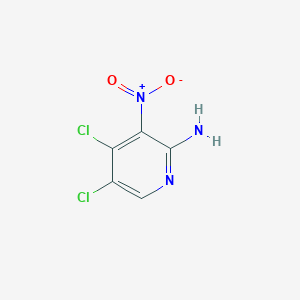
![N-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B1373027.png)

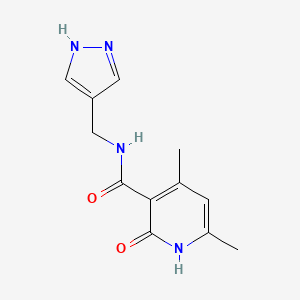

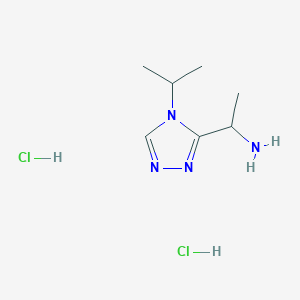
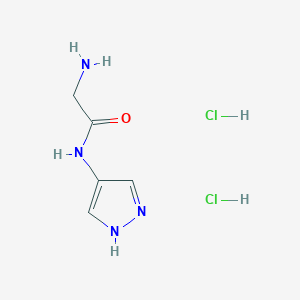
![Octahydroimidazolidino[1,5-a]pyridin-3-one](/img/structure/B1373034.png)
